DGKε Substrate Preference: Diarachidonoyl-DAG Matches the Canonical PI-Cycle Intermediate
In vitro diacylglycerol kinase ε (DGKε) activity assays demonstrate that 1,2-diarachidonoyl-DAG (20:4/20:4-DAG) exhibits substrate activity equivalent to that of 1-stearoyl-2-arachidonoyl-DAG (18:0/20:4-DAG), which is the primary DAG intermediate of the phosphatidylinositol (PI) cycle [1].
| Evidence Dimension | DGKε substrate preference (relative activity) |
|---|---|
| Target Compound Data | Equivalent activity to 18:0/20:4-DAG |
| Comparator Or Baseline | 1-stearoyl-2-arachidonoyl-DAG (18:0/20:4-DAG) |
| Quantified Difference | Similar substrate preference; no statistically significant difference |
| Conditions | In vitro DGKε activity assay using purified DAG molecular species |
Why This Matters
This validates that diarachidonoyl-DAG is not a 'dead-end' lipid but a competent, equally effective alternative to the naturally occurring 18:0/20:4-DAG for investigating DGKε function and the PI cycle.
- [1] Shulga YV, Topham MK, Epand RM. Substrate specificity of diacylglycerol kinase-epsilon and the phosphatidylinositol cycle. FEBS Lett. 2011;585(24):4025-4028. View Source
